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Compound of Interest

Compound Name: Jtk-853

Cat. No.: B608258

An In-depth Analysis of the Non-Nucleoside HCV
Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and pharmacological profile of JTK-853, a potent, non-nucleoside
inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Core Chemical and Physical Properties

JTK-853 is a novel piperazine derivative with a complex molecular structure.[1] Its key
identifiers and physicochemical properties are summarized below.
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Property Value

(2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-
d]pyrimidin-2-yl)-N-[[3-fluoro-4-

IUPAC Name (trifluoromethoxy)phenyllmethyl]-1-[4-
(trifluoromethyl)phenyl]sulfonylpiperazine-2-

carboxamide

Molecular Formula C28H23F7N604S2
Molecular Weight 704.64 g/mol
CAS Number 954389-09-4

clcc(c(cclCNC(=0)[C@H]2CN(CCN2S(=0)
SMILES (=0)c3cce(ce3)C(F)
(F)F)c4nc5c(cnc(C6CCB)N5)s4)F)OC(F)(F)F

InChl Key JOLOVYLALGSISI-HXUWFJFHSA-N

Mechanism of Action and Antiviral Activity

JTK-853 is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-
dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

Inhibition of HCV NS5B Polymerase

JTK-853 is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase
known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme,
thereby inhibiting its catalytic activity. Structural analyses have revealed that JTK-853's
interaction with the palm site and the -hairpin region of the polymerase is distinct from that of
other palm site inhibitors.[1][4]

In Vitro Antiviral Potency

JTK-853 has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in
preclinical studies. Its efficacy is summarized in the tables below.

Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (ICso)
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HCV Genotype/Strain ICs0 (M)
1b (Con1) 0.00832
1b (BK) 0.0178
la (H77) 0.0173

2 >10

3 0.277

4 0.214

Table 2.2: Antiviral Activity in HCV Replicon Cells (ECso)

HCV Genotype/Strain ECso (UM)
la (H77) 0.38
1b (Con1l) 0.035

Data sourced from preclinical characterization studies.[1][5]

Resistance Profile

In vitro studies have shown that JTK-853 has a high genetic barrier to resistance.[5][6] Colony
formation assays revealed significantly fewer resistant colonies for JTK-853 compared to other
direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm

site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1]

[4]

Pharmacokinetics and Metabolism

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of JTK-853.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

» Absorption: JTK-853 is orally bioavailable and is absorbed relatively rapidly.
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e Metabolism: JTK-853 is metabolized in the liver, primarily by the cytochrome P450 enzyme
CYP3A4, to an active metabolite known as M2.[7][8]

» Elimination: Information on the precise routes and rates of elimination for both JTK-853 and
its active metabolite M2 is not extensively detailed in the available literature.

Summary of Pharmacokinetic Parameters

While a comprehensive tabular summary is not available in a single public source, clinical trial
data indicate the following pharmacokinetic characteristics:

» Single Ascending Dose (SAD) Studies: Plasma concentrations of JTK-853 and its active
metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum
plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under
the concentration-time curve (AUC), and the elimination half-life (t1/2) have been
characterized in these studies.[9]

e Multiple Ascending Dose (MAD) Studies: Steady-state concentrations are achieved with
multiple dosing.

e Food Effect: The administration of JTK-853 with food can affect its absorption.

e Drug Interactions: Co-administration with potent CYP3A4 inhibitors, such as ketoconazole,
can significantly increase the plasma exposure of JTK-853 and its active metabolite M2.

Signaling Pathway Interactions
Primary Mechanism: HCV Replication Cycle Inhibition

The primary and direct mechanism of action of JTK-853 is the inhibition of the HCV NS5B
polymerase, which is a critical step in the viral replication cycle. The following diagram
illustrates the HCYV life cycle and the point of intervention for JTK-853.
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Figure 1. The HCV Life Cycle and the Mechanism of Action of JTK-853.

Indirect Interaction with the JAK/ISTAT Signaling
Pathway

While there is no direct evidence to suggest that JTK-853 modulates the JAK/STAT signaling
pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has
been shown to directly interact with and activate Signal Transducer and Activator of
Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of
STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and
pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including
the expression of the HCV core protein, JTK-853 can be inferred to indirectly mitigate the
downstream effects of HCV on cellular signaling pathways like JAK/STAT.

The following diagram provides a general overview of the canonical JAK/STAT signaling
pathway.
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Figure 2. A Generalized Overview of the JAK/STAT Signaling Pathway.
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Experimental Protocols
HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of JTK-853.

Cell Culture: Huh-7.5 cells harboring an HCV replicon (e.g., genotype la or 1b) are cultured
in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum,
non-essential amino acids, and G418 for selection.

Compound Preparation: JTK-853 is dissolved in dimethyl sulfoxide (DMSO) to create a stock
solution, which is then serially diluted to the desired concentrations.

Assay Procedure:
o Replicon-containing cells are seeded into 96-well plates and incubated.

o The cells are then treated with varying concentrations of JTK-853 (final DMSO
concentration is typically kept below 0.5%).

o The plates are incubated for 48-72 hours.
Quantification of HCV Replication:

o For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and
luciferase activity is measured using a luminometer.

o Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-
time RT-PCR.

Data Analysis: The 50% effective concentration (ECso) is calculated by plotting the
percentage of inhibition of HCV replication against the log of the JTK-853 concentration and
fitting the data to a sigmoidal dose-response curve.

CYP3A4-Mediated Metabolism Study

This protocol outlines a general method to assess the metabolism of JTK-853 by CYP3A4.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Incubation: JTK-853 is incubated with human liver microsomes or recombinant human
CYP3A4 enzymes in the presence of an NADPH-generating system.

» Time Points: Aliquots of the reaction mixture are taken at various time points.

e Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g.,
acetonitrile).

o Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound
(JTK-853) and its metabolites (e.g., M2).

« Inhibition Studies: To confirm the role of CYP3A4, the experiment is repeated in the presence
of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite
formation is measured.

The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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